![molecular formula C7H10N4O2 B2886848 5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1702541-07-8](/img/structure/B2886848.png)
5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a unique heterocyclic compound . It’s part of the 1,2,4-triazole class of compounds, which are known for their significant effects in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . The molecular formula of this compound is C8H10F2N4O2, and it has a molecular weight of 232.19 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds like this compound often involves multistep synthetic routes . For instance, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been developed for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented as CC1CC(N2C(=N1)N=C(N2)C(=O)O)C(F)F . It’s worth noting that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, 1,2,4-triazoles are known to participate in a variety of reactions due to their unique structure and properties .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound serves as a key precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal and pharmaceutical chemistry. These nitrogen-containing heterocycles are found in many natural products with significant biological activities .
Development of Medicinal Chemistry Building Blocks
It is used to create focused small molecule libraries of triazolopyrazines, which are considered a brick in the house of medicinal chemistry. These libraries are essential for the development of new therapeutic agents .
Antimalarial Activity
One of the applications includes the synthesis of dihydroorotate dehydrogenase inhibitors, which have shown potential in antimalarial activity. This highlights the compound’s role in contributing to global health challenges .
Pharmacological Research
The compound is involved in pharmacological research, particularly in investigations related to the binding to HIV TAR RNA. This suggests its potential in the development of treatments for HIV .
Material Science Applications
In the field of material science, the compound has been utilized for its properties that contribute to the development of new materials with specific functions .
Biochemical Research
The compound is also used in biochemical research, including the study of fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders like dyslipidemia and diabetes .
Synthesis of Bioactive Compounds
It acts as a reactant in the synthesis of bioactive compounds, including those that function as RORγt inverse agonists, and JAK1 and JAK2 inhibitors, which are important in treating various diseases .
Cardiovascular and Hyperproliferative Disorders
Lastly, the compound is utilized in the treatment of cardiovascular disorders and hyperproliferative disorders, demonstrating its versatility and importance in therapeutic applications .
Direcciones Futuras
The 1,2,4-triazole class of compounds, which includes “5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has attracted significant attention in recent years due to its potential pharmaceutical activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could be very useful for the discovery of new drug candidates .
Mecanismo De Acción
Target of Action
This compound is part of a larger class of molecules known as [1,2,4]triazolo[1,5-a]pyrimidines , which have been found to exhibit a wide range of biological activities.
Mode of Action
Other [1,2,4]triazolo[1,5-a]pyrimidines have been found to interact with various biological targets, leading to changes in cellular function
Biochemical Pathways
As a member of the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds , it may potentially affect a variety of biochemical pathways.
Result of Action
Propiedades
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h4H,2-3H2,1H3,(H,12,13)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGNFXCKWFWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC(=N2)C(=O)O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

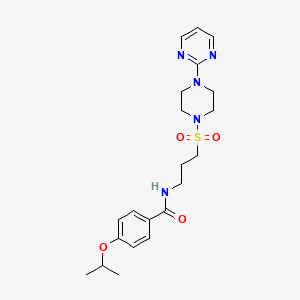

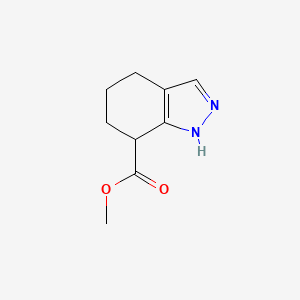




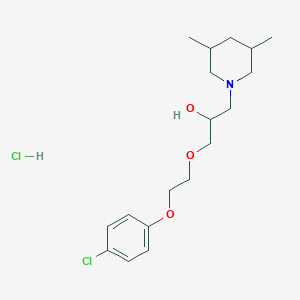
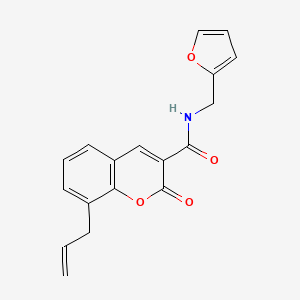
![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)
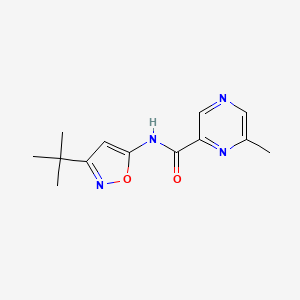
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)